This compound can be synthesized through various methods, most notably the Vilsmeier-Haack reaction, which introduces an aldehyde group into the pyrrole structure. Its molecular formula is . The compound is part of a broader class of compounds known as pyrrole derivatives, which are known for their diverse biological activities.
The synthesis of 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde can be achieved through several methods, with the Vilsmeier-Haack reaction being one of the most prominent. In this reaction, a substituted pyrrole reacts with a formylating agent such as N,N-dimethylformamide (DMF) in the presence of phosphorus oxychloride (POCl3).
Alternative synthetic routes may involve variations in solvents and temperatures to enhance yield and purity .
The molecular structure of 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde consists of a five-membered pyrrole ring with an aldehyde group at the 2-position and a methoxy-substituted phenyl group at the 1-position.
COC1=CC=C(C=C1)N2C=CC=C2C=OThe presence of these functional groups contributes to the compound's reactivity and potential biological activity .
1-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde participates in several chemical reactions due to its functional groups:
The mechanism of action for 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde largely depends on its biological context. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors.
The physical and chemical properties of 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde are critical for understanding its behavior in various environments.
The applications of 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde span various fields:
The systematic IUPAC name for this compound is 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde, reflecting its core structural features: a pyrrole ring substituted at the N1 position with a 4-methoxyphenyl group and at the C2 position with a formyl (carbaldehyde) group. Its molecular formula is C₁₂H₁₁NO₂, corresponding to a molecular weight of 201.22 g/mol [1] [2]. Key identifiers include:
Table 1: Fundamental Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| CAS Registry Number | 30186-36-8 |
| LogP (Partition Coefficient) | 2.69 |
| Rotatable Bonds | 3 |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Infrared (IR) Spectroscopy:Strong absorption bands at 1,660 cm⁻¹ (C=O stretch), 1,590 cm⁻¹ (C=C aromatic), and 1,250 cm⁻¹ (C-O of methoxy group) are diagnostic. The absence of O-H stretches indicates no enolization [3] .
Mass Spectrometry (MS):High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) shows an exact mass of 201.07898 Da for [M]⁺, consistent with the molecular formula (calc. 201.07898). Fragmentation patterns include loss of the formyl group (m/z 172) and methoxyphenyl moiety (m/z 94) [2] .
Table 2: Key Spectroscopic Assignments
| Technique | Signal (δ, ppm or cm⁻¹) | Assignment |
|---|---|---|
| ¹H NMR | 9.58 | Aldehyde proton (-CHO) |
| ¹H NMR | 3.85 | Methoxy group (-OCH₃) |
| ¹³C NMR | 182.5 | Aldehyde carbon |
| IR | 1,660 | C=O stretch |
While single-crystal X-ray diffraction data for this specific compound is unavailable in the search results, computational and comparative studies reveal:
The 4-methoxyphenyl substituent distinctively influences electronic and steric properties compared to other derivatives:
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 72691-25-9
CAS No.: 64354-92-3